(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,5-dimethylphenyl)pentanoic acid
Description
This compound is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative, characterized by a pentanoic acid backbone with a 3,5-dimethylphenyl substituent at the fifth carbon and an Fmoc-protected amine group at the second carbon. The stereochemistry at the second carbon is specified as the (S)-enantiomer, critical for its role in peptide synthesis and chiral recognition in biochemical applications. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions .
The 3,5-dimethylphenyl substituent introduces hydrophobic and steric effects, influencing the compound’s solubility, reactivity in coupling reactions, and interactions with biological targets. This structural motif is often employed to enhance peptide stability or modulate receptor binding affinity.
Properties
IUPAC Name |
(2S)-5-(3,5-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO4/c1-18-14-19(2)16-20(15-18)8-7-13-26(27(30)31)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h3-6,9-12,14-16,25-26H,7-8,13,17H2,1-2H3,(H,29,32)(H,30,31)/t26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPDDLLVNQJIEO-SANMLTNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,5-dimethylphenyl)pentanoic acid, commonly referred to as Fmoc-D-Ala-D-Ala, is a compound that belongs to the class of amino acids and derivatives. Its unique structure, characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group, influences its biological interactions and potential therapeutic applications. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, potential therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorenyl group that enhances lipophilicity, potentially affecting its interaction with biological membranes. The presence of the dimethylphenyl substituent may also influence its binding affinity and selectivity toward various biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Receptor Binding : The fluorenyl group facilitates binding to hydrophobic pockets in receptors, enhancing the compound's efficacy in modulating receptor activity.
- Cytokine Modulation : Studies indicate that this compound can influence cytokine production, thereby modulating immune responses and inflammation.
Biological Activities
The following table summarizes the various biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Exhibits significant inhibition against bacterial strains, including MRSA. |
| Neuroprotective | Potential applications in treating neurodegenerative diseases through modulation of neuroinflammatory pathways. |
| Anti-inflammatory | Modulates inflammatory cytokines, showing promise in conditions like arthritis. |
| Antiproliferative | Demonstrates activity against cancer cell lines by inhibiting cell proliferation. |
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of the fluorenyl group displayed potent antimicrobial properties against various Gram-positive and Gram-negative bacteria. The modifications to the fluorenyl structure enhanced the antibacterial activity significantly .
- Neuroprotective Effects : Research has highlighted the potential of this compound in neuroprotection by reducing oxidative stress and inflammation in neuronal cells. It was found to inhibit apoptosis in neuronal cultures exposed to neurotoxic agents .
- Anti-inflammatory Properties : In vitro studies showed that this compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases .
Comparison with Similar Compounds
Substituent Variations in the Pentanoic Acid Series
The compound belongs to a broader family of Fmoc-protected amino acids with diverse substituents at the fifth carbon. Key analogues include:
Key Observations :
- Polar vs. Hydrophobic Substituents : Piperazine and piperidine derivatives (e.g., 2e, 2f) exhibit higher polarity compared to the target compound’s aromatic 3,5-dimethylphenyl group, impacting solubility in polar solvents like DMF .
- Optical Rotation : The [α]²⁰D values range from −6.3 to −8.3, reflecting stereochemical consistency across the series. The target compound’s optical rotation is expected to align with this range.
- Synthetic Yield : Substituents with bulky or electron-withdrawing groups (e.g., pyrimidin-2-yl in 2f) show higher yields (98%) due to improved reaction kinetics .
Structural Analogues with Modified Backbones
Other Fmoc-protected amino acids with altered backbones or substituent positions include:
Key Observations :
- Phenolic Ether Linkage: The compound in demonstrates high purity (96.05%) via HPLC, suggesting robust synthetic protocols for complex ether-containing analogues.
GHS Hazard Profiles
Key Observations :
- Consistent Hazards : Most Fmoc-protected derivatives share hazards like H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) due to shared reactive groups (e.g., carboxylic acid, Fmoc) .
- Respiratory Risks : Compounds with volatile substituents (e.g., methoxy groups) may pose additional inhalation hazards (H335) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
